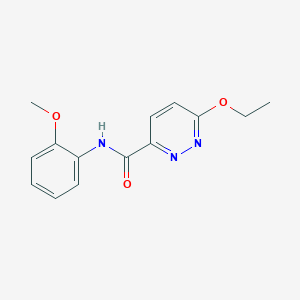

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .Scientific Research Applications

Anti-Tubercular Activity

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide: has been investigated for its anti-tubercular properties. In a study by Singireddi et al., novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Molecular Recognition and Drug Discovery

The pyridazine heterocycle plays a crucial role in molecular recognition. In crystal structures, interactions involving the N-to-Sσ* interaction have been observed. For instance, 3-methyl-6-(thiophen-2-yl)pyridazine forms a planar topography stabilized by this interaction. Such insights are valuable for drug discovery and design .

Future Directions

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, has been identified as a privileged structural element in drug design . Its unique physicochemical properties make it an attractive heterocycle for drug design . Therefore, future research could explore the potential of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide” and similar compounds in drug discovery and development.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The pyridazine ring, a core structure in this compound, is known for its unique physicochemical properties, which can be of importance in drug-target interactions .

Pharmacokinetics

The inherent polarity of the pyridazine ring, a core structure in this compound, is known to contribute to low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel .

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .

Action Environment

The pyridazine ring, a core structure in this compound, is known for its robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions in various environments .

properties

IUPAC Name |

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLFTKJANBQNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2830380.png)

![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde](/img/structure/B2830392.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2830398.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)